

Modipafant: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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Compound of Interest

Compound Name: *Modipafant*

Cat. No.: *B1676680*

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Introduction

Modipafant, also known as UK-74,505 and its (+)-enantiomer UK-80,067, is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] As a small molecule drug, it has been investigated for its therapeutic potential in conditions where PAF-mediated signaling plays a significant pathological role, such as asthma and dengue fever.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the mechanism of action of **Modipafant**, including detailed experimental protocols and signaling pathway diagrams.

Chemical Structure and Properties

Modipafant is a complex heterocyclic compound with the chemical formula C₃₄H₂₉ClN₆O₃. [4] Its structure is characterized by a dihydropyridine core, which is crucial for its antagonist activity.

Table 1: Chemical and Physical Properties of **Modipafant**

Property	Value	Source
Chemical Formula	C34H29ClN6O3	[4]
Molecular Weight	605.09 g/mol	[5]
CAS Number	122957-06-6	[4]
Alternative Names	UK-74,505; UK-80,067	[1]
Appearance	Not specified	
Melting Point	Not specified	
Boiling Point	Not specified	
Solubility	Not specified	
SMILES String	Not publicly available	
IUPAC Name	Not publicly available	

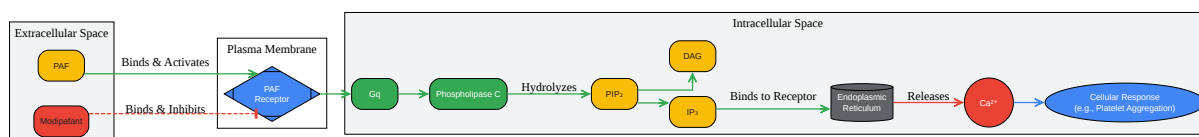
Mechanism of Action: PAF Receptor Antagonism

Modipafant exerts its pharmacological effects by acting as a selective and irreversible antagonist of the Platelet-Activating Factor Receptor (PAFR).[2] PAFR is a G-protein coupled receptor (GPCR) that, upon binding to its ligand PAF, initiates a cascade of intracellular signaling events.

The primary signaling pathway activated by PAFR involves the coupling to the Gq alpha subunit of heterotrimeric G proteins. This activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol. The resulting increase in intracellular calcium concentration is a key event that mediates various cellular responses to PAF, including platelet aggregation, inflammation, and bronchoconstriction.

Modipafant, by binding to the PAFR, competitively inhibits the binding of PAF and prevents the initiation of this signaling cascade. Its irreversible nature suggests a long-lasting inhibitory effect on the receptor.[2]

Signaling Pathway Diagram



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Caption: PAF Receptor signaling pathway and inhibition by **Modipafant**.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of PAF receptor antagonists like **Modipafant**.

Platelet Aggregation Assay

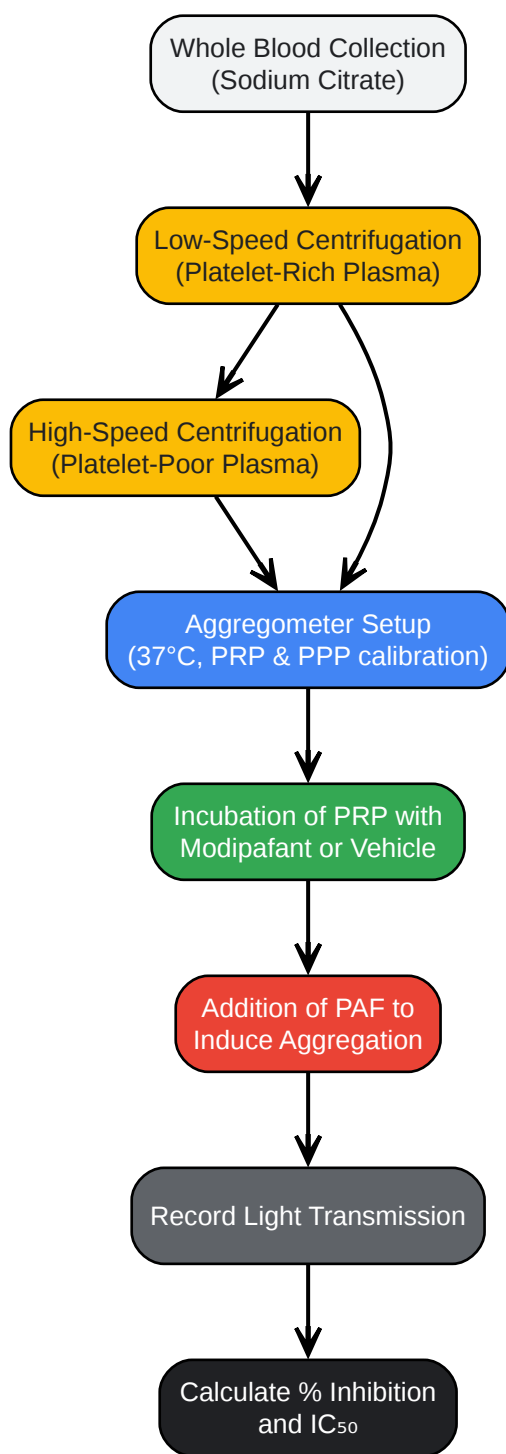
This in vitro assay is fundamental for assessing the ability of a compound to inhibit PAF-induced platelet aggregation.

Objective: To determine the concentration-dependent inhibitory effect of **Modipafant** on PAF-induced platelet aggregation in human platelet-rich plasma (PRP).

Methodology:

- Blood Collection and PRP Preparation:
 - Draw whole blood from healthy, drug-free volunteers into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).

- Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).
- Carefully collect the upper PRP layer.
- Further centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% light transmission).
- Platelet Aggregation Measurement:
 - Use a light transmission aggregometer.
 - Pipette a defined volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C.
 - Calibrate the instrument with PRP (0% aggregation) and PPP (100% aggregation).
 - Add a specific concentration of **Modipafant** or vehicle control to the PRP and incubate for a defined period.
 - Initiate platelet aggregation by adding a sub-maximal concentration of PAF.
 - Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.
- Data Analysis:
 - Calculate the percentage of aggregation inhibition for each concentration of **Modipafant** compared to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the **Modipafant** concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the maximal aggregation).



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Caption: Workflow for the in vitro platelet aggregation assay.

In Vivo Models

Animal models are crucial for evaluating the efficacy of PAF antagonists in a physiological setting.

1. PAF-Induced Bronchoconstriction in Guinea Pigs:

Objective: To assess the ability of orally administered **Modipafant** to inhibit bronchoconstriction induced by intravenous PAF.

Methodology:

- **Animal Preparation:** Anesthetize guinea pigs and cannulate the trachea for artificial respiration and measurement of airway pressure. Cannulate a carotid artery to monitor blood pressure and a jugular vein for drug and PAF administration.
- **Drug Administration:** Administer **Modipafant** or vehicle orally at various doses and time points before the PAF challenge.
- **PAF Challenge:** Administer a bolus intravenous injection of PAF to induce bronchoconstriction, which is measured as an increase in airway pressure.
- **Data Analysis:** Calculate the percentage inhibition of the PAF-induced increase in airway pressure at different doses of **Modipafant** to determine the ED50 (the dose that produces 50% of the maximal effect).

2. Clinical Trial for Dengue Fever (NCT02569827):

Objective: To evaluate the safety and efficacy of **Modipafant** in adult participants with uncomplicated dengue fever.[3]

Methodology (as per trial design):

- **Study Design:** A single-center, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.[3]
- **Participants:** Adult patients with uncomplicated dengue fever diagnosed within 48 hours of fever onset.[3]

- Intervention: Participants are randomized to receive one of the following treatments for 5 days:
 - Placebo
 - **Modipafant** 50 mg twice daily
 - **Modipafant** 100 mg twice daily
- Primary Outcome Measures: Changes in viral load and fever duration.
- Secondary Outcome Measures: Safety and tolerability, changes in platelet count, and other clinical and laboratory parameters.

Conclusion

Modipafant is a well-characterized, potent, and selective antagonist of the PAF receptor with demonstrated activity in both preclinical models and clinical investigations. Its mechanism of action, centered on the inhibition of the Gq-PLC-Ca²⁺ signaling pathway, makes it a valuable tool for studying PAF-mediated pathophysiology and a potential therapeutic agent for a range of inflammatory and infectious diseases. The experimental protocols outlined in this guide provide a foundation for the further investigation and characterization of **Modipafant** and other PAF receptor antagonists.

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